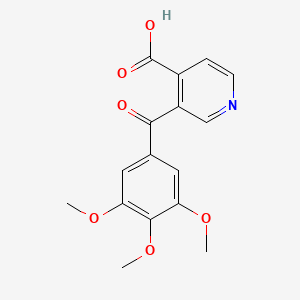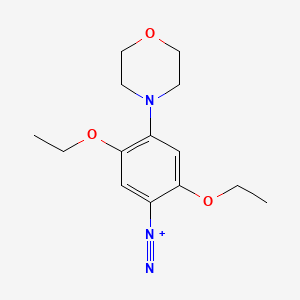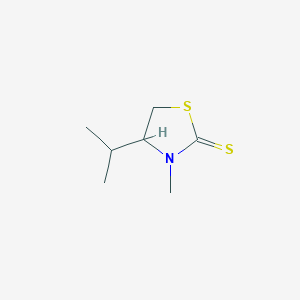
3-Methyl-4-(1-methylethyl)-2-thiazolidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(1-methylethyl)-2-thiazolidinethione is an organic compound that belongs to the class of thiazolidinethiones. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a methyl group at the third position and an isopropyl group at the fourth position further defines its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione typically involves the reaction of thioamides with acetylenedicarboxylic acid esters. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
3-Methyl-4-(1-methylethyl)-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring into more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidinethiones.
科学的研究の応用
3-Methyl-4-(1-methylethyl)-2-thiazolidinethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .
類似化合物との比較
Similar Compounds
3-Methyl-4-(1-methylethyl)phenol: This compound has a similar structure but lacks the thiazolidine ring.
4-(1-Methylethyl)heptane: Another structurally similar compound but with different functional groups.
Uniqueness
3-Methyl-4-(1-methylethyl)-2-thiazolidinethione is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. This ring structure is not present in many similar compounds, making it a valuable molecule for various applications.
特性
CAS番号 |
42163-76-8 |
|---|---|
分子式 |
C7H13NS2 |
分子量 |
175.3 g/mol |
IUPAC名 |
3-methyl-4-propan-2-yl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H13NS2/c1-5(2)6-4-10-7(9)8(6)3/h5-6H,4H2,1-3H3 |
InChIキー |
KFTJHWUNOFFCTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CSC(=S)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)

![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
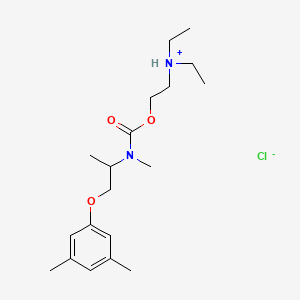
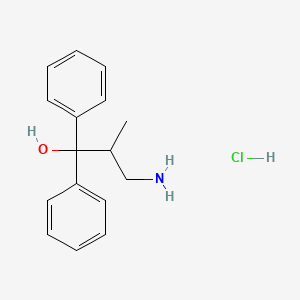
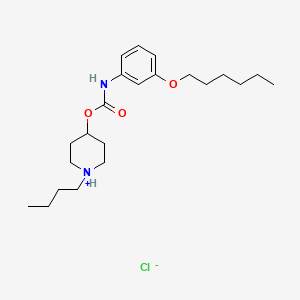

![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
